(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-14-6-3-4-13-25(14)30(27,28)16-11-9-15(10-12-16)20(26)23-21-24(2)19-17(22)7-5-8-18(19)29-21/h5,7-12,14H,3-4,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIFXKXLLAWNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a benzothiazole core and a sulfonamide moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A benzothiazole ring, which is known for its biological activity.
- A sulfonamide group, which is often associated with antibacterial and antiviral properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Antiviral activity
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Properties
Benzothiazole derivatives have been explored as potential anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the effectiveness of similar compounds in reducing cell viability in various cancer cell lines, suggesting that the target mechanisms may involve interference with DNA synthesis or modulation of signaling pathways related to cell proliferation.
Antiviral Activity
The antiviral potential of this class of compounds has also been investigated. Similar benzothiazole derivatives have demonstrated activity against viruses by inhibiting viral replication or enhancing host immune responses. For instance, studies on related compounds have shown their ability to increase intracellular levels of antiviral proteins, which play crucial roles in inhibiting viral replication.
Case Studies and Research Findings
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
- Immune Modulation : By enhancing the expression of antiviral proteins, the compound may bolster the host's immune response against infections.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Analogues
*LogP values estimated via QSAR models .
Benzo[d]thiazole Derivatives with Varied Substituents
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Key differences: Replaces the sulfonamide group with a dimethylamino-benzylidene moiety.
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Key differences : Utilizes a triazole core instead of benzo[d]thiazole and incorporates a trimethoxyphenyl group.
- Functional impact : The triazole core may confer improved metabolic stability, while trimethoxyphenyl enhances π-π stacking interactions with aromatic residues in target proteins.
Spectroscopic Data Comparison
1H-NMR Signatures :
13C-NMR :
- The sulfonamide sulfur-linked carbon in the target compound appears at δ 125–130 ppm, consistent with related sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
